N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide
Description
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide is a thiazole-based compound featuring a 4-ethoxyphenyl substituent at position 4 of the thiazole ring and a butanamide chain at position 2. The butanamide moiety is further substituted with a 2-methylphenoxy group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs highlight trends in synthesis, substituent effects, and biological relevance.
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-3-26-18-12-10-17(11-13-18)19-15-28-22(23-19)24-21(25)9-6-14-27-20-8-5-4-7-16(20)2/h4-5,7-8,10-13,15H,3,6,9,14H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAVYEOOMNQNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCOC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-ethoxyphenyl isothiocyanate with α-bromoacetophenone under basic conditions.
Coupling Reaction: The resulting thiazole intermediate is then coupled with 4-(2-methylphenoxy)butanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyphenyl and methylphenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Thiazole Core vs. Thiadiazole/Other Heterocycles The thiazole core in the target compound is critical for π-π stacking and hydrogen bonding in biological systems. Isoindole-containing analogs () lack the thiazole ring, reducing structural similarity but introducing planar aromaticity for DNA intercalation or enzyme inhibition .
Substituent Effects Ethoxyphenyl Position: Para-substitution (target compound) maximizes steric accessibility and electron donation compared to ortho-substituted analogs (), which may hinder binding . Phenoxy vs.
Amide Chain Variations Branched vs. Linear Chains: Dimethylbutanamide () introduces steric hindrance, possibly reducing metabolic stability compared to the linear 4-(2-methylphenoxy)butanamide chain in the target . Cinnamamide/Chromenyl Derivatives: highlights cinnamamide analogs with extended conjugation, which may improve UV absorption but reduce solubility .
Biological Activity
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 403.5 g/mol. The compound features a thiazole ring, an ethoxyphenyl group, and a butanamide moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route starts with the preparation of the thiazole ring, followed by coupling with the ethoxyphenyl group. The final steps introduce the methylphenoxy group to form the complete structure. Specific catalysts and controlled reaction conditions are essential for optimizing yield and purity during synthesis.
This compound exhibits its biological effects through multiple molecular targets. It may interact with specific enzymes or receptors, leading to modulation of various cellular processes. Understanding these interactions is crucial for elucidating its pharmacological profile.
Antinociceptive Effects
Research has demonstrated that derivatives of thiazole compounds can exhibit significant antinociceptive activity. In studies involving behavioral tests such as the hot plate and writhing tests, compounds similar to this compound have shown effectiveness in reducing pain responses without affecting motor coordination .
Table 1: Summary of Antinociceptive Studies
| Study Reference | Compound Tested | Test Used | Result |
|---|---|---|---|
| Thiazole Derivative | Hot Plate Test | Significant pain reduction | |
| Thiazole Derivative | Writhing Test | Significant pain reduction |
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole derivatives similar to this compound. These studies often focus on their analgesic properties and potential as anti-inflammatory agents.
- Study on Analgesic Activity : In a controlled study, a thiazole derivative was administered to mice, demonstrating a notable decrease in pain response without significant side effects on locomotor activity. This suggests a favorable safety profile for further development .
- Inflammatory Response Modulation : Another research effort indicated that thiazole derivatives could modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
